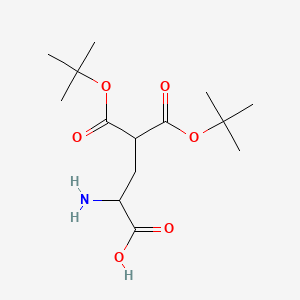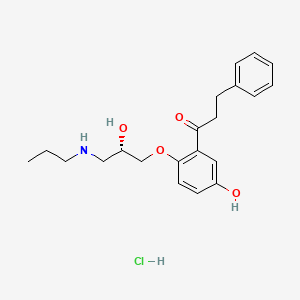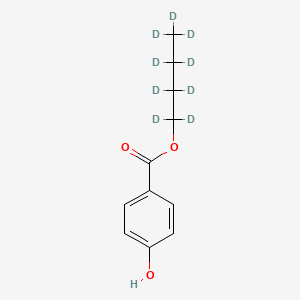
Parabeno de butilo-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Butyl-d9 Paraben is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Investigating metabolic pathways and identifying metabolites.
Environmental Studies: Tracking the fate and transport of parabens in the environment.
Toxicological Studies: Assessing the safety and potential health risks of parabens
Mecanismo De Acción
Target of Action
Butyl-d9 Paraben, also known as Butyl 4-hydroxybenzoate-d9, is an organic compound that has been proven to be a highly successful antimicrobial preservative in cosmetics . It is also used in medication suspensions and as a flavoring additive in food . The primary targets of Butyl-d9 Paraben are microbial cells, particularly bacteria and fungi .
Mode of Action
The exact mechanism of how parabens, including Butyl-d9 Paraben, work is unknown but they are proposed to act by inhibiting DNA and RNA synthesis, and enzymes like ATPase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .
Biochemical Pathways
Parabens, including Butyl-d9 Paraben, have been found to affect various biochemical pathways. They can disrupt the release of hypothalamic, pituitary, and peripheral hormones . At the intracellular level, they can interfere with nuclear receptors, membrane receptors, intracellular signaling pathways, and modulate gene expression .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetics and metabolic spectrum of drugs . More research is needed to fully understand the ADME properties of Butyl-d9 Paraben and their impact on its bioavailability.
Result of Action
It has been suggested that parabens may be associated with an increased risk of thyroid cancer and benign nodules . In addition, exposure to Butyl Paraben has been linked to changes in behavior and neurotransmitters, and cell apoptosis in the brain of Chinese striped-necked turtles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Butyl-d9 Paraben. For instance, the frequency of use of personal care products has been found to correlate very well with urine biomarker levels of paraben and phenols . Furthermore, several chemicals, including parabens, were found to be inversely related to BMI, and lower levels of parabens were observed for participants with current eczema .
Análisis Bioquímico
Cellular Effects
Parabens have been associated with an increased risk of thyroid cancer . This suggests that Butyl-d9 Paraben may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that parabens can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
One study found no effect of butyl paraben at environmentally relevant concentration levels (0.5 μg L −1) during a 32-day experiment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl-d9 Paraben involves the esterification of 4-hydroxybenzoic acid with butanol-d9. The reaction is typically catalyzed by an acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In an industrial setting, the preparation of Butyl-d9 Paraben follows a similar route but on a larger scale. The use of sodium bisulfate as a catalyst instead of sulfuric acid is preferred due to its non-corrosive nature and environmental safety . The reaction mixture is heated under reflux, and the product is purified through a series of washing, drying, and distillation steps to obtain high-purity Butyl-d9 Paraben .
Análisis De Reacciones Químicas
Types of Reactions: Butyl-d9 Paraben undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.
Oxidation: Reaction with oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or sodium bisulfate, reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 4-hydroxybenzoic acid and butanol-d9.
Oxidation: Corresponding carboxylic acids.
Comparación Con Compuestos Similares
- Methylparaben
- Ethylparaben
- Propylparaben
- Butylparaben
Comparison: Butyl-d9 Paraben is unique due to its deuterium labeling, which distinguishes it from other parabens. This labeling enhances its utility in scientific research, particularly in studies requiring precise tracking of the compound. While other parabens like Methylparaben, Ethylparaben, and Propylparaben are also used as preservatives, they lack the deuterium labeling that makes Butyl-d9 Paraben valuable for specialized applications .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i1D3,2D2,3D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOHBWFCKVYLES-WRMMWXQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

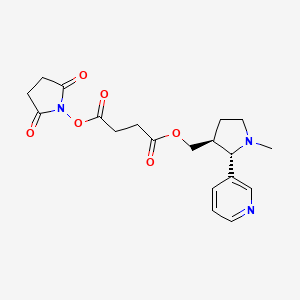
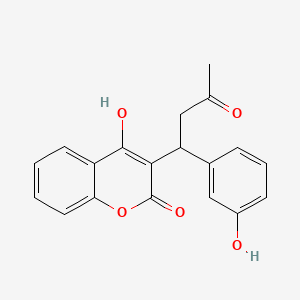
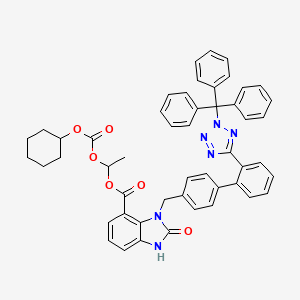

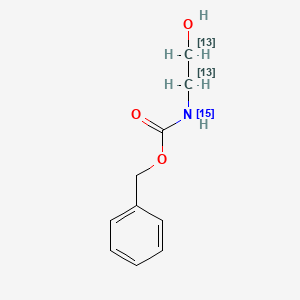
![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)



![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
